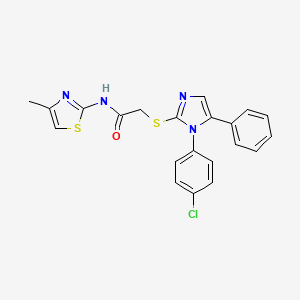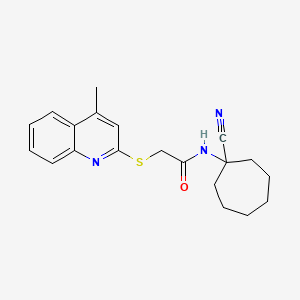
N-(1-cyanocycloheptyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocycloheptyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide: is a synthetic organic compound characterized by its unique structure, which includes a cyanocycloheptyl group, a methylquinolinyl moiety, and a sulfanylacetamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocycloheptyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide typically involves multiple steps:
-
Formation of the Cyanocycloheptyl Intermediate
- Starting with cycloheptanone, the cyanocycloheptyl group can be introduced via a reaction with cyanide sources such as sodium cyanide (NaCN) under basic conditions.
- Reaction conditions: Solvent (e.g., ethanol), temperature (room temperature to reflux), and time (several hours).
-
Synthesis of the 4-Methylquinolin-2-yl Intermediate
- The quinoline ring system can be synthesized through the Skraup synthesis, involving aniline derivatives and glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
- Reaction conditions: High temperature (around 180°C), acidic medium.
-
Coupling of Intermediates
- The final step involves coupling the cyanocycloheptyl intermediate with the 4-methylquinolin-2-yl intermediate using a suitable sulfanylacetamide linker.
- Reaction conditions: Solvent (e.g., dichloromethane), coupling agents (e.g., EDCI, HOBt), and mild temperatures (0-25°C).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
-
Oxidation
- The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
-
Reduction
- The nitrile group can be reduced to primary amines.
- Common reagents: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation.
-
Substitution
- The quinoline ring can undergo electrophilic substitution reactions.
- Common reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated quinoline derivatives.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic processes.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science:
Agriculture: Possible use as a pesticide or herbicide due to its biological activity.
作用機序
The exact mechanism of action of N-(1-cyanocycloheptyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide depends on its specific application. Generally, it may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways, such as those involved in inflammation or cell proliferation.
類似化合物との比較
Similar Compounds
N-(1-cyanocyclohexyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide: Similar structure but with a cyclohexyl group instead of cycloheptyl.
N-(1-cyanocyclooctyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide: Similar structure but with a cyclooctyl group.
Uniqueness
Structural Uniqueness: The presence of a cyanocycloheptyl group provides distinct steric and electronic properties.
Biological Activity: Its unique structure may result in different biological activities compared to similar compounds, potentially offering advantages in specific applications.
This detailed overview provides a comprehensive understanding of N-(1-cyanocycloheptyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-15-12-19(22-17-9-5-4-8-16(15)17)25-13-18(24)23-20(14-21)10-6-2-3-7-11-20/h4-5,8-9,12H,2-3,6-7,10-11,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHLIIRWGNDYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3(CCCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
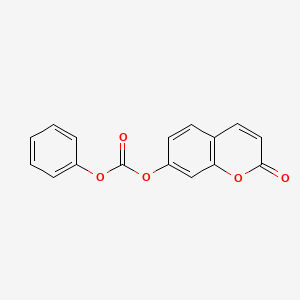
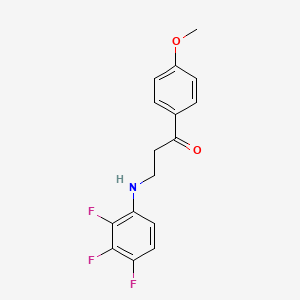
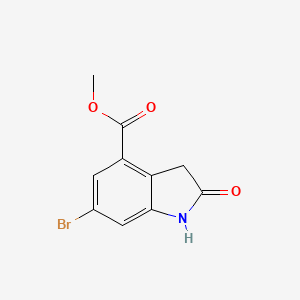
![2-(4-ethoxyphenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2878402.png)
![N-(3-chloro-2-methylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2878404.png)

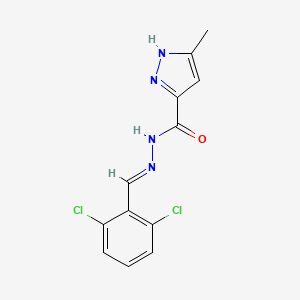


![5-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzoxazole](/img/structure/B2878415.png)
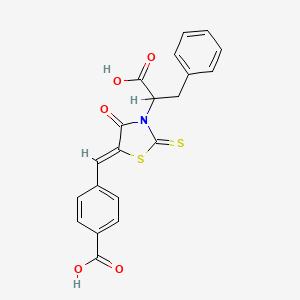
![N-(4-chlorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2878419.png)

